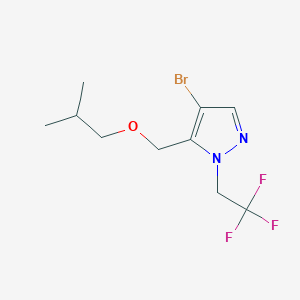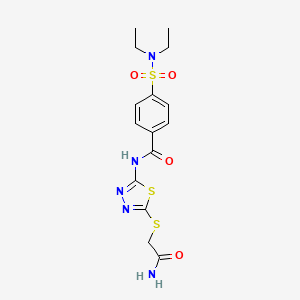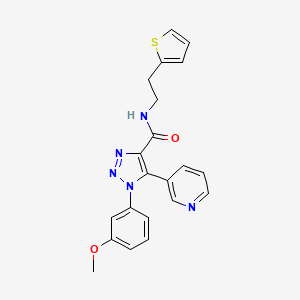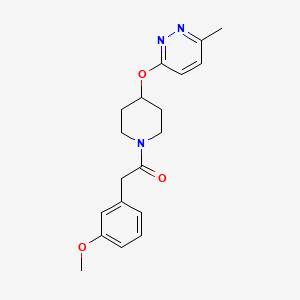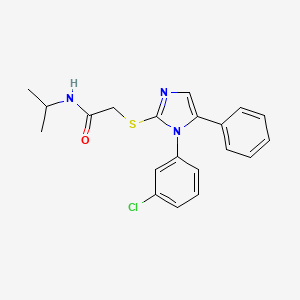
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule that contains several functional groups and structural features. These include a 1H-imidazole ring, a phenyl ring, a thioether linkage, and an isopropylacetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1H-imidazole ring could potentially be formed through a condensation reaction . The phenyl ring could be introduced through a Friedel-Crafts acylation or alkylation . The thioether linkage could be formed through a nucleophilic substitution reaction . Finally, the isopropylacetamide group could be introduced through an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The 1H-imidazole ring and the phenyl ring are both aromatic, which means they are particularly stable and may participate in π-π interactions . The thioether linkage and the isopropylacetamide group are both capable of participating in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the 1H-imidazole ring could potentially participate in electrophilic substitution reactions . The thioether linkage could potentially be oxidized to a sulfoxide or a sulfone . The isopropylacetamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups like the isopropylacetamide group . Its melting and boiling points would be influenced by the strength of the intermolecular forces present in the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of imidazole derivatives, including structures similar to "2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide," involves reactions with chloroacetamide, phenacyl bromide, and carbon disulfide, yielding compounds with potential antibacterial and antifungal activities. These synthetic pathways are confirmed through elemental analysis and spectral data, indicating a wide range of applications in developing new therapeutic agents (Salman, Abdel‐Aziem, & Alkubbat, 2015).
Antimicrobial Activity
- Several derivatives of imidazole and thiadiazole have been synthesized and tested for their antibacterial properties, demonstrating significant activity against various bacterial strains. These findings suggest the potential of these compounds in addressing bacterial infections, emphasizing the importance of structural modifications to enhance antimicrobial efficacy (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. Compounds with similar structures, such as thiophene-based analogs, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that the thiophene ring system, which is present in this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through these mechanisms.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound affects multiple biochemical pathways
Pharmacokinetics
Thiophene, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound might have similar solubility properties, which could influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound has multiple effects at the molecular and cellular level
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-14(2)23-19(25)13-26-20-22-12-18(15-7-4-3-5-8-15)24(20)17-10-6-9-16(21)11-17/h3-12,14H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPVOPSDGRDMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

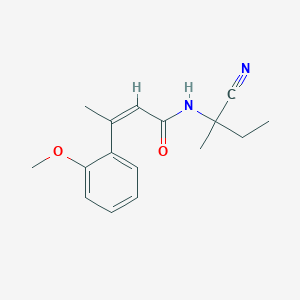
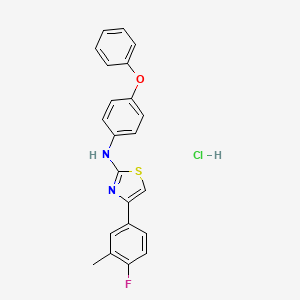
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2883385.png)
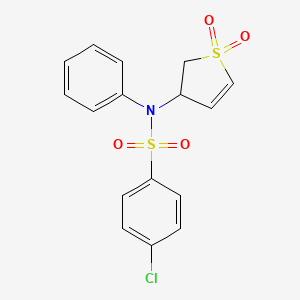
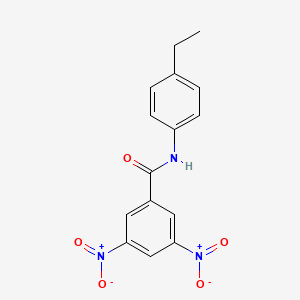
![2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl](/img/structure/B2883390.png)
![2-methyl-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2883391.png)
